3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One efficient method reported involves the use of a Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The reaction conditions include the use of aryl and heteroaryl boronic acids, with a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction provides a scalable and efficient route that can be adapted for larger-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst system, and microwave-assisted conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and its derivatives involves the inhibition of specific enzymes or receptors. For instance, some derivatives have shown inhibitory activity against monoamine oxidase B, which is involved in the degradation of neurotransmitters in the brain . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A closely related compound used as a starting material in the synthesis of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds have shown activity as TRK inhibitors and are structurally similar to pyrazolo[1,5-a]pyrimidines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo efficient cross-coupling reactions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6BrN3O2 |
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Molecular Weight |
244.05 g/mol |
IUPAC Name |
3-bromo-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O2/c1-13-5-3-11-6(10-7(5)12)4(8)2-9-11/h2-3H,1H3,(H,10,12) |
InChI Key |
FSDHVUZHDFSPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)Br)NC1=O |
Origin of Product |
United States |
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